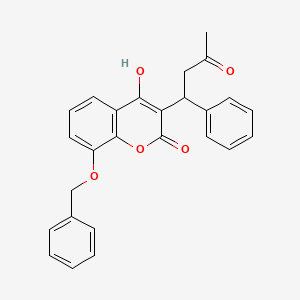

8-Benzyloxy Warfarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Benzyloxy Warfarin is a chemical compound that belongs to the class of coumarin derivatives. It is known for its potent anticoagulant properties and is widely used in medical research and clinical practice. The compound inhibits the synthesis of vitamin K-dependent clotting factors, which are essential for blood coagulation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy Warfarin typically involves the reaction of Warfarin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the hydroxyl group with a benzyloxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 8-Benzyloxy Warfarin undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the benzyloxy group, reverting to Warfarin.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as sodium hydride or potassium carbonate in organic solvents.

Major Products:

Oxidation: Benzyloxy aldehydes or carboxylic acids.

Reduction: Warfarin.

Substitution: Various substituted Warfarin derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

8-Benzyloxy Warfarin is extensively used in scientific research due to its anticoagulant properties. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of other Warfarin derivatives and related compounds.

Biology: Employed in studies to understand the mechanisms of blood coagulation and the role of vitamin K-dependent clotting factors.

Medicine: Investigated for its potential therapeutic applications in preventing and treating thromboembolic disorders.

Industry: Utilized in the development of anticoagulant drugs and as a reference standard in quality control processes

Mecanismo De Acción

8-Benzyloxy Warfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its reduced form, which is necessary for the γ-carboxylation of clotting factors II, VII, IX, and X. As a result, the synthesis of these clotting factors is impaired, leading to reduced blood coagulation .

Comparación Con Compuestos Similares

Warfarin: The parent compound of 8-Benzyloxy Warfarin, also an anticoagulant.

Acenocoumarol: Another coumarin derivative with anticoagulant properties.

Phenprocoumon: A long-acting anticoagulant similar to Warfarin.

Comparison: this compound is unique due to the presence of the benzyloxy group, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to Warfarin, it may exhibit different metabolic pathways and interactions with other compounds. The benzyloxy group also provides a handle for further chemical modifications, making it a valuable intermediate in the synthesis of novel anticoagulant agents .

Actividad Biológica

8-Benzyloxy Warfarin is a derivative of the well-known anticoagulant warfarin, which is widely used for the prevention and treatment of thromboembolic disorders. The modification at the 8-position with a benzyloxy group enhances its pharmacological properties, potentially altering its biological activity, metabolism, and therapeutic efficacy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, metabolic pathways, and clinical implications based on diverse research findings.

This compound functions primarily as an anticoagulant by inhibiting vitamin K epoxide reductase (VKOR), an essential enzyme in the vitamin K cycle. This inhibition prevents the reduction of vitamin K epoxide to its active form, thereby decreasing the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X in the liver. The resultant decrease in these factors leads to an anticoagulated state, reducing the risk of thrombosis.

Key Mechanisms:

- Inhibition of VKOR : This is critical for the synthesis of clotting factors.

- Altered Metabolism : The presence of the benzyloxy group may influence cytochrome P450 enzyme interactions, affecting drug metabolism and clearance.

Pharmacokinetics and Metabolism

The metabolism of this compound involves various cytochrome P450 enzymes, particularly CYP2C9, which is known to metabolize warfarin enantiomers. Studies indicate that modifications at the 8-position can significantly alter the compound's pharmacokinetic profile.

| Enzyme | Role in Metabolism | Impact on Efficacy |

|---|---|---|

| CYP2C9 | Major metabolic pathway for S-warfarin | Determines anticoagulant response |

| CYP1A2 | Minor pathway; affects R-warfarin | Less significant impact on overall activity |

| UGT1A9 | Glucuronidation of metabolites | Influences excretion rates |

Biological Activity Studies

Research has shown that this compound exhibits notable biological activity through various studies:

- Anticoagulant Efficacy : Studies have demonstrated that this compound retains significant anticoagulant properties similar to traditional warfarin but with potentially enhanced selectivity and potency due to structural modifications.

- Case Studies : A case study involving patients with unexplained warfarin resistance highlighted the importance of genetic factors influencing drug metabolism. Variants in genes such as CYP2C9 and VKORC1 were analyzed to understand their impact on therapeutic outcomes with warfarin derivatives like this compound .

- Comparative Effectiveness : In trials comparing different warfarin management strategies, including those utilizing modified compounds like this compound, results indicated a trend towards improved time in therapeutic range (TTR) and reduced thromboembolic events when managed effectively .

Clinical Implications

The clinical implications of using this compound are significant given its enhanced properties. Its potential for reduced side effects and improved patient compliance could lead to better management strategies for patients requiring anticoagulation therapy.

Advantages:

- Reduced Risk of Adverse Effects : Modifications may lead to fewer drug-drug interactions.

- Improved Patient Outcomes : Enhanced efficacy could improve TTR and reduce complications associated with traditional warfarin therapy.

Propiedades

IUPAC Name |

4-hydroxy-3-(3-oxo-1-phenylbutyl)-8-phenylmethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O5/c1-17(27)15-21(19-11-6-3-7-12-19)23-24(28)20-13-8-14-22(25(20)31-26(23)29)30-16-18-9-4-2-5-10-18/h2-14,21,28H,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDJTMWCGIUVGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OCC4=CC=CC=C4)OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747134 |

Source

|

| Record name | 8-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32492-96-9 |

Source

|

| Record name | 8-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.